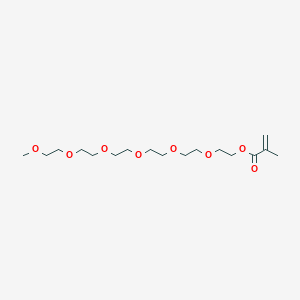

m-PEG6-2-methylacrylate

説明

M-PEG6-2-methylacrylate is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

M-PEG6-2-methylacrylate is used in the synthesis of PROTACs . The synthesis exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The linear formula of m-PEG6-2-methylacrylate is C17H32O8 .Chemical Reactions Analysis

M-PEG6-2-methylacrylate is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The synthesis process involves the connection of two different ligands by a linker .Physical And Chemical Properties Analysis

The exact mass of m-PEG6-2-methylacrylate is 364.21 and its molecular weight is 364.440 . The elemental analysis shows that it contains C, 56.03; H, 8.85; O, 35.12 .科学的研究の応用

Cytotoxicity Evaluation of PEG Derivatives

Polyethylene glycol (PEG) derivatives, including m-PEG6-2-methylacrylate, have been extensively utilized in biomedical research due to their unique chemical and physical properties. A study focused on evaluating the cytotoxicity of various PEG derivatives using human cervical cancer cells (HeLa) and mouse fibroblasts (L929) revealed that while most PEG oligomers were safe, specific PEG-based monomers exhibited notable cytotoxicity. This research highlights the importance of assessing the potential hazards of PEG derivatives in future biomedical applications (Guoqiang Liu et al., 2017).

Protein-repellent Surfaces

The search for alternatives to PEG for creating protein-repellent surfaces in medical devices has led to the investigation of poly(2-methyl-2-oxazoline) (PMOXA) as a potential replacement. This study compared PMOXA-based coatings to PEG-based systems, finding that PMOXA coatings effectively prevented protein adsorption, suggesting PMOXA as a promising alternative for biomedical applications where long-term stability and non-fouling properties are required (Rupert Konradi et al., 2008).

Polymer Coated Nanoparticles for Drug Delivery

Research into the development of nanoparticles for drug delivery systems has explored the use of PEG derivatives for surface modification to enhance biocompatibility and circulation time. A study on sulfoxide-containing polymer-coated iron oxide nanoparticles (IONPs) demonstrated reduced macrophage uptake and improved blood circulation compared to PEGylated counterparts, indicating the potential of alternative polymers for nanoparticle surface functionalization in drug delivery systems (Ruirui Qiao et al., 2020).

Enhancing Electrolyte Performance in Batteries

In the field of energy storage, PEG derivatives have been utilized to improve the performance of gel polymer electrolytes (GPEs) in lithium-ion batteries. A study on in-situ polymerized poly(ethylene glycol phenyl etheracrylate) (PEGPEA) based GPEs showed outstanding interfacial compatibility with lithium electrodes and effective suppression of lithium dendrite growth, highlighting the potential of PEG derivatives in developing high-performance electrolyte systems for next-generation batteries (Chaoqun Niu et al., 2018).

将来の方向性

特性

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O8/c1-16(2)17(18)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3/h1,4-15H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSGBTSAXJGUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG6-2-methylacrylate | |

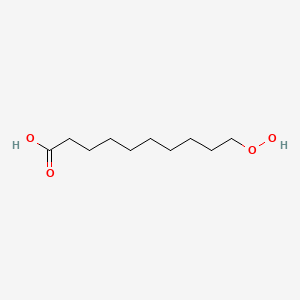

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

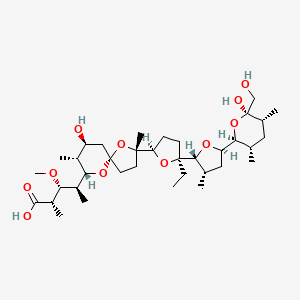

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。